molecular formula C18H27N3O5S2 B5132346 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE

1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE

Cat. No.: B5132346
M. Wt: 429.6 g/mol
InChI Key: VGPJKZFBRAQZRV-UHFFFAOYSA-N
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Description

1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is a complex organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry and pharmaceutical research due to their unique chemical properties.

Properties

IUPAC Name

[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S2/c1-15-3-5-17(6-4-15)28(25,26)21-13-11-19(12-14-21)18(22)16-7-9-20(10-8-16)27(2,23)24/h3-6,16H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPJKZFBRAQZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and piperazine rings, followed by the introduction of the methanesulfonyl and methylbenzenesulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of sulfonyl groups to sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or piperidine/piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Sulfonyl piperazines are often investigated for their activity as enzyme inhibitors, receptor antagonists, or other pharmacological effects.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or modulating signaling pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE include other sulfonyl piperazines and piperidines, such as:

  • 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE
  • 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their spatial arrangement, which can impart distinct chemical and biological properties compared to other similar compounds.

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